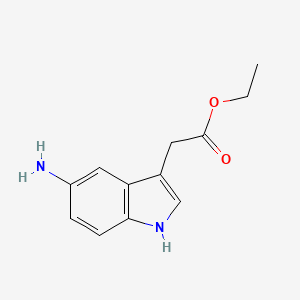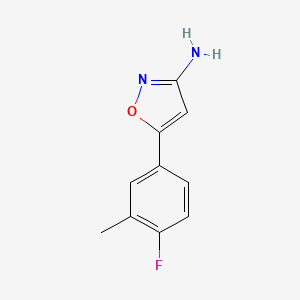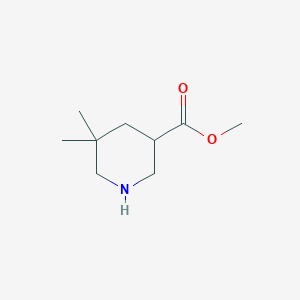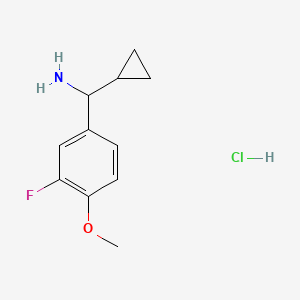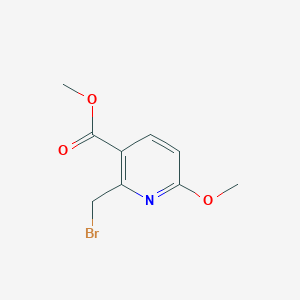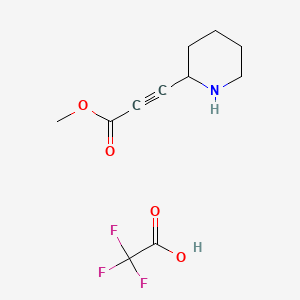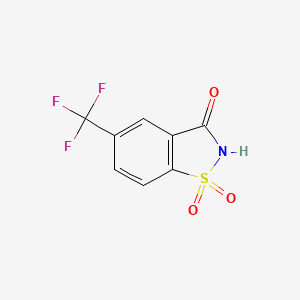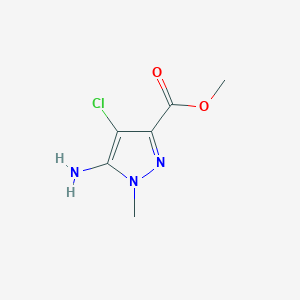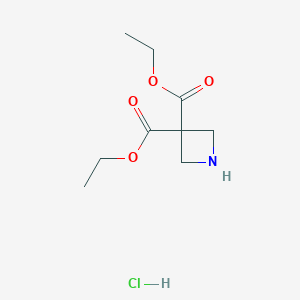
3,3-Diethylazetidine-3,3-dicarboxylatehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-diethyl azetidine-3,3-dicarboxylate hydrochloride is a chemical compound with the molecular formula C9H15NO4·HCl. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-diethyl azetidine-3,3-dicarboxylate hydrochloride typically involves the reaction of 3-amino-4-aryl-azetidine with isothiocyanates in dichloromethane (DCM) at ambient temperature. This reaction results in the formation of dihydrothiazoles without the formation of corresponding thiourea . The synthetic protocol is designed to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production methods for 3,3-diethyl azetidine-3,3-dicarboxylate hydrochloride are not extensively documented. the general approach involves scaling up the laboratory synthesis protocols while ensuring stringent control over reaction conditions, purification processes, and quality assurance to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
3,3-diethyl azetidine-3,3-dicarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, reduction may produce reduced forms, and substitution reactions may result in substituted azetidine derivatives .
Applications De Recherche Scientifique
3,3-diethyl azetidine-3,3-dicarboxylate hydrochloride has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3,3-diethyl azetidine-3,3-dicarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3,3-diethyl azetidine-3,3-dicarboxylate hydrochloride include other azetidine derivatives such as:
- 3-amino-4-aryl-azetidine
- Methyl 1-Boc-azetidine-3-carboxylate
- 3-azetidinecarboxylic acid
Uniqueness
What sets 3,3-diethyl azetidine-3,3-dicarboxylate hydrochloride apart from these similar compounds is its specific diethyl substitution at the 3-position and the presence of two carboxylate groups. This unique structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C9H16ClNO4 |
|---|---|
Poids moléculaire |
237.68 g/mol |
Nom IUPAC |
diethyl azetidine-3,3-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C9H15NO4.ClH/c1-3-13-7(11)9(5-10-6-9)8(12)14-4-2;/h10H,3-6H2,1-2H3;1H |
Clé InChI |
SGZSDHYCUBSYKQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CNC1)C(=O)OCC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


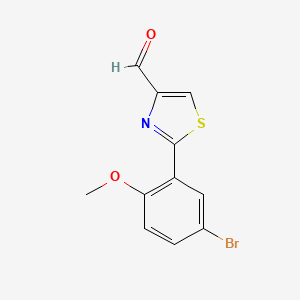
![rac-(1R,4S,5R)-2-azabicyclo[2.1.0]pentane-5-carboxylic acid](/img/structure/B13519475.png)
![1-[2-(Trifluoromethyl)oxetan-2-yl]methanaminehydrochloride](/img/structure/B13519494.png)
